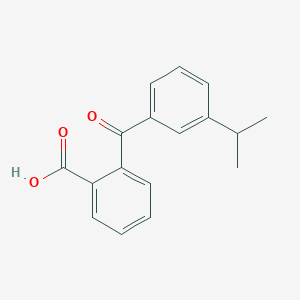

2-(3-iso-Propylbenzoyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-propan-2-ylbenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11(2)12-6-5-7-13(10-12)16(18)14-8-3-4-9-15(14)17(19)20/h3-11H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYTVBZYXTZMKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Benzophenone and Benzoic Acid Derivative Chemistry

2-(3-iso-Propylbenzoyl)benzoic acid is a member of two prominent families of organic compounds: benzophenones and benzoic acids. Structurally, it is a derivative of 2-benzoylbenzoic acid, featuring an isopropyl group on one of the benzene (B151609) rings. cymitquimica.com This substitution, while seemingly minor, can significantly influence the molecule's physical, chemical, and biological properties.

Benzophenones, characterized by a carbonyl group linking two phenyl rings, are a cornerstone of organic chemistry. synzeal.com They are synthesized through various methods, including the Friedel-Crafts acylation of benzene with benzoyl chloride. synzeal.com This class of compounds is not only foundational in academic research but also has a wide array of industrial applications, from photoinitiators in polymer chemistry to components in fragrances. cymitquimica.comnist.gov The benzophenone (B1666685) scaffold is also a common motif in pharmacologically active natural products and synthetic drugs. usp.org

Simultaneously, the molecule is a derivative of benzoic acid, the simplest aromatic carboxylic acid. cymitquimica.com Benzoic acid and its derivatives are widespread in nature and are crucial intermediates in the biosynthesis of many secondary metabolites. cymitquimica.comchemrj.org In industrial and laboratory settings, they serve as precursors for a vast number of organic substances and are used as preservatives in food and cosmetics. google.comnih.gov The reactivity of the carboxylic acid group, combined with the stability of the benzene ring, makes benzoic acid derivatives versatile building blocks in organic synthesis. pharmaceresearch.comchemicalbook.com The presence of both the benzophenone core and the benzoic acid moiety in this compound creates a molecule with a unique combination of functionalities, making it a subject of interest for further chemical exploration.

Fundamental Significance As a Research Target in Advanced Organic Synthesis and Reactivity Studies

Established Synthetic Pathways to this compound

Traditional methods for synthesizing benzoylbenzoic acid derivatives have been well-documented and are foundational to organic synthesis.

Friedel-Crafts Acylation Approaches to Benzoylbenzoic Acids

The Friedel-Crafts acylation is a cornerstone reaction for the synthesis of aromatic ketones. nih.gov This method typically involves the reaction of an aromatic compound with an acylating agent, such as an acid anhydride or an acyl chloride, in the presence of a Lewis acid catalyst. guidechem.comprepchem.comkhanacademy.org For the synthesis of 2-benzoylbenzoic acid derivatives, phthalic anhydride is a common acylating agent. guidechem.comprepchem.comgoogle.comresearchgate.net

In the specific case of this compound, the synthesis would involve the Friedel-Crafts acylation of cumene (B47948) (isopropylbenzene) with phthalic anhydride. perfumerflavorist.com Aluminum chloride (AlCl₃) is a frequently used Lewis acid catalyst for this transformation. guidechem.comprepchem.comperfumerflavorist.com The reaction proceeds by the activation of phthalic anhydride by the Lewis acid, forming a highly electrophilic species that then attacks the cumene ring.

However, the isopropyl group of cumene is an ortho-para directing group, meaning that the incoming acyl group will preferentially add to the positions ortho or para to the isopropyl group. This results in a mixture of isomers, primarily 2-(2-isopropylbenzoyl)benzoic acid and 2-(4-isopropylbenzoyl)benzoic acid. The desired meta-substituted product, this compound, is not the major product under standard Friedel-Crafts conditions. Achieving meta-selectivity in Friedel-Crafts acylations of alkylbenzenes remains a significant challenge.

To overcome this, alternative strategies may be employed, such as starting with a differently substituted benzene (B151609) ring that directs the acylation to the desired position, followed by subsequent chemical modifications to introduce the isopropyl group. This, however, adds to the number of synthetic steps.

| Reagents for Friedel-Crafts Acylation | Product(s) |

| Phthalic anhydride, Benzene, Anhydrous aluminum chloride | 2-Benzoylbenzoic acid guidechem.com |

| Phthalic anhydride, Cumene, Anhydrous aluminum chloride | Mixture of isomeric isopropylbenzoylbenzoic acids |

Carbonylative Coupling Reactions and Related Methods

Carbonylative coupling reactions provide an alternative to the Friedel-Crafts acylation. These methods often utilize transition metal catalysts, such as palladium complexes, to couple an aryl halide or a triflate with a source of carbon monoxide and an organometallic reagent. While specific examples for the synthesis of this compound are not prevalent, the general strategy is applicable. A potential route could involve the palladium-catalyzed carbonylation of a 2-halobenzoic acid derivative with a 3-isopropylphenyl organometallic reagent. These methods, while versatile, often require the synthesis of pre-functionalized starting materials and the use of expensive catalysts.

Oxidative Cleavage and Functionalization Strategies

Another established route involves the oxidation of a precursor molecule. For instance, a substituted 3,3-diphenylphthalide can be heated in the presence of a lower alkanoic acid and water to yield a substituted 2-benzoylbenzoic acid. google.com This method has been used to prepare various derivatives for applications such as chromogenic phthalide (B148349) compounds. google.com The reaction is typically carried out under reflux in aqueous acetic acid. google.com The progress of the reaction can be monitored by techniques like thin-layer chromatography, and the product often precipitates upon cooling. google.com

Modern and Sustainable Synthetic Innovations

Contemporary research in organic synthesis focuses on developing more environmentally friendly and efficient methodologies.

Catalytic Approaches (e.g., Transition Metal-Mediated Syntheses)

Modern catalytic methods aim to overcome the limitations of traditional syntheses. The use of solid acid catalysts, such as zeolites (e.g., H-beta), has been explored for the benzoylation of phenols with benzoic acid to produce hydroxybenzophenones. mdpi.comresearchgate.net These catalysts can offer high conversion rates and yields. mdpi.comresearchgate.net For instance, H-beta zeolites have demonstrated superior performance in the synthesis of hydroxybenzophenones from phenol (B47542) and benzoic acid. mdpi.comresearchgate.net Research has also been conducted on mechanochemical Friedel-Crafts acylations, which are solvent-free and thus more environmentally friendly. nih.govbeilstein-journals.org These reactions are carried out in a ball mill and have been shown to be effective for the acylation of various aromatic hydrocarbons. nih.govbeilstein-journals.org

Ionic liquids, particularly chloroaluminate ionic liquids, have also been investigated as catalysts for the acylation of benzene with phthalic anhydride, showing high catalytic activity and the potential for catalyst reuse. google.comgoogle.com

| Modern Catalytic Approach | Catalyst/Conditions | Key Advantage |

| Phenol Benzoylation | H-beta Zeolites mdpi.comresearchgate.net | High conversion and yield mdpi.comresearchgate.net |

| Mechanochemical Acylation | Ball mill, solvent-free nih.govbeilstein-journals.org | Environmentally friendly nih.gov |

| Acylation in Ionic Liquids | Chloroaluminate ionic liquids google.comgoogle.com | High activity, catalyst can be reused google.comgoogle.com |

Photochemical and Electrochemical Synthetic Transformations

Photochemical and electrochemical methods offer sustainable alternatives to traditional synthesis. Photochemistry utilizes light to initiate chemical reactions. gordon.edu For example, the photoreduction of benzophenone to benzopinacol (B1666686) is a well-known photochemical reaction that proceeds via a free radical mechanism initiated by UV radiation. bgsu.edu While a direct photochemical synthesis of this compound is not explicitly detailed, the principles of photochemistry could be applied to related transformations. oregonstate.edu

Electrochemical synthesis is another green chemistry approach that uses electricity to drive chemical reactions, often under mild conditions. acs.orgorganic-chemistry.org This can eliminate the need for stoichiometric chemical oxidants or reductants. acs.org Electrochemical methods have been developed for the α-arylation of ketones and the reduction of aldehydes and ketones. organic-chemistry.orgrsc.org The electrosynthesis of aromatic ketones has been demonstrated, offering a pathway that avoids harsh reagents. acs.org For instance, an electrochemical method for the α-arylation of ketones has been developed using enol acetates and aryl diazonium salts. rsc.org Furthermore, a sustainable electrochemical method for reducing aldehydes and ketones to alcohols and diols has been reported, operating under ambient conditions. organic-chemistry.org

Flow Chemistry Applications and Continuous Synthesis Methodologies

The adoption of continuous flow chemistry represents a significant advancement in the synthesis of fine chemicals, offering improved safety, efficiency, and scalability over traditional batch processes. While specific literature detailing the continuous flow synthesis of this compound is not abundant, the principles and successes in related syntheses of benzoic acid derivatives provide a strong basis for its application.

Continuous flow systems, such as tube-in-tube gas permeable membrane reactors and packed-bed reactors, have demonstrated efficacy in various organic transformations, including those involving reactive gases and hazardous reagents often used in syntheses. durham.ac.ukresearchgate.net For instance, the continuous flow synthesis of other benzoic acid derivatives has been achieved with high yields and selectivity, showcasing the potential of this technology. nih.govrsc.org

The key advantages of a flow-based approach to the synthesis of this compound would include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is crucial in managing the often exothermic nature of Friedel-Crafts reactions. This minimizes the formation of byproducts that can arise from localized temperature fluctuations in large batch reactors.

Improved Safety: The small reaction volumes inherent to flow chemistry mitigate the risks associated with handling hazardous reagents like aluminum chloride, which is traditionally used in stoichiometric amounts in Friedel-Crafts acylations.

Increased Reproducibility and Scalability: Flow reactors allow for consistent reaction conditions, leading to higher reproducibility. Scaling up production is achieved by running the system for longer durations or by numbering up parallel reactor systems, avoiding the challenges of scaling up batch reactions.

A conceptual continuous flow process for the synthesis of this compound would involve pumping solutions of cumene and phthalic anhydride, along with a suitable catalyst, through a heated reactor coil or a packed-bed reactor containing a solid acid catalyst. The product stream would then be collected for purification.

Table 1: Comparison of Batch vs. Potential Flow Synthesis of this compound

| Parameter | Traditional Batch Synthesis | Conceptual Continuous Flow Synthesis |

| Reaction Vessel | Large glass or metal reactor | Microreactor, packed-bed reactor |

| Heat Transfer | Often inefficient, potential for hotspots | Highly efficient, precise temperature control |

| Safety | Higher risks with large volumes of hazardous materials | Minimized risk due to small reaction volumes |

| Scalability | Challenging, requires process re-optimization | Linear scalability by time or numbering-up |

| Reproducibility | Can be variable between batches | High reproducibility |

While dedicated studies are needed to optimize the conditions for the continuous flow synthesis of this specific compound, the existing literature on flow chemistry strongly suggests its feasibility and potential benefits. durham.ac.ukresearchgate.net

Regioselectivity and Chemo-selectivity Considerations in Synthesis

The primary challenge in the synthesis of this compound via Friedel-Crafts acylation of cumene with phthalic anhydride lies in controlling the regioselectivity. The isopropyl group on the cumene ring is an ortho-, para-directing group. Therefore, the acylation can occur at the ortho (2-), meta (3-), or para (4-) positions relative to the isopropyl group.

The desired product is the result of acylation at the meta position, which is electronically disfavored. The major products are typically the ortho- and para-isomers. Furthermore, research has shown that during Friedel-Crafts acylations of isopropyl-substituted benzenes, the isopropyl groups can migrate to other positions on the ring or even be lost entirely, leading to a complex mixture of products. This necessitates careful control of reaction conditions and often results in lower yields of the desired isomer, requiring extensive purification.

Several factors influence the regioselectivity of this reaction:

Catalyst: The choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or solid acid catalysts) can significantly impact the isomer distribution. While traditional catalysts like aluminum chloride are effective, they can also promote isomerization and the formation of byproducts. The use of milder or sterically hindered catalysts might offer better control over the regioselectivity.

Solvent: The polarity of the solvent can influence the stability of the reaction intermediates and thus affect the product distribution.

Temperature: Reaction temperature is a critical parameter. Higher temperatures can lead to increased isomerization and byproduct formation.

Chemoselectivity is also a consideration, as the phthalic anhydride molecule has two equivalent carbonyl groups. The reaction is generally selective for mono-acylation, as the resulting aroylbenzoic acid is less reactive than the starting cumene due to the deactivating effect of the carbonyl group. However, under harsh conditions, the possibility of di-acylation or other side reactions exists.

Atom Economy and Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to minimize waste and environmental impact. The traditional Friedel-Crafts acylation, while effective, often falls short of these ideals.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The theoretical atom economy for the synthesis of this compound from cumene and phthalic anhydride can be calculated as follows:

Reaction: C₉H₁₂ (Cumene) + C₈H₄O₃ (Phthalic Anhydride) → C₁₇H₁₆O₃ (this compound)

Molar mass of Cumene (C₉H₁₂) = 120.19 g/mol

Molar mass of Phthalic Anhydride (C₈H₄O₃) = 148.12 g/mol

Molar mass of this compound (C₁₇H₁₆O₃) = 268.31 g/mol

Atom Economy (%) = (Molar mass of desired product / Sum of molar masses of all reactants) x 100

Atom Economy (%) = (268.31 / (120.19 + 148.12)) x 100 ≈ 100%

Green Chemistry Considerations:

Several aspects of the traditional synthesis can be improved to align with green chemistry principles:

Catalyst: The use of stoichiometric amounts of AlCl₃ generates a large amount of aluminum-containing waste, which is difficult to dispose of. The development of reusable solid acid catalysts or catalytic amounts of more environmentally benign Lewis acids is a key area of research.

Solvent: Traditional solvents for Friedel-Crafts reactions, such as chlorinated hydrocarbons, are often toxic and volatile. The use of greener solvents or solvent-free reaction conditions would significantly improve the environmental profile of the synthesis. Mechanochemical methods, where the reaction is carried out by milling the solid reactants together, offer a promising solvent-free alternative. nih.gov

Energy Efficiency: Optimizing the reaction to proceed at lower temperatures and pressures would reduce energy consumption.

Table 2: Green Chemistry Evaluation of Synthetic Routes

| Principle | Traditional Friedel-Crafts | Greener Alternative |

| Catalyst | Stoichiometric AlCl₃ | Catalytic amounts of reusable solid acids |

| Solvent | Chlorinated hydrocarbons | Greener solvents or solvent-free conditions |

| Atom Economy | High (theoretically) | High (theoretically) |

| Waste Generation | High (from catalyst and solvent) | Low |

By focusing on these areas, the synthesis of this compound can be made more sustainable and economically viable.

Detailed Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

Kinetic and spectroscopic studies are powerful tools for unraveling the intricate steps of a chemical reaction. By monitoring the change in concentration of reactants, products, and any observable intermediates over time, a rate law can be determined, which provides quantitative insights into the reaction mechanism.

A common transformation for 2-aroylbenzoic acids is intramolecular cyclization. The rate of such a reaction for this compound can be followed using techniques like UV-Vis or NMR spectroscopy. For instance, the disappearance of the starting material or the appearance of a cyclized product could be monitored by observing changes in the absorption spectrum at a specific wavelength. sapub.orgrsc.org

Consider a hypothetical acid-catalyzed intramolecular cyclization of this compound. A kinetic experiment could be designed where the concentration of the starting material is monitored over time at various initial concentrations and temperatures. The data obtained could then be used to determine the order of the reaction with respect to the reactants and the activation energy.

Hypothetical Kinetic Data for the Acid-Catalyzed Cyclization of this compound

| Experiment | Initial [Compound] (M) | Initial [H+] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |

From this hypothetical data, it can be inferred that the reaction is first order with respect to both the this compound and the acid catalyst. This would suggest a mechanism where the protonation of the carbonyl oxygen is a key initial step. Further temperature-dependent studies could yield an Arrhenius plot, allowing for the calculation of the activation energy, providing deeper insight into the energy profile of the reaction. sapub.org

Spectroscopic methods such as in-situ FTIR or Raman spectroscopy can also be employed to track the vibrational modes of functional groups, providing real-time information about bond-breaking and bond-forming events during the reaction.

Isotopic Labeling Studies for Pathway Determination

Isotopic labeling is a definitive method for tracing the path of atoms and bonds throughout a chemical transformation. By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ²H (deuterium) for ¹H), the fate of the labeled position can be followed using techniques like mass spectrometry and NMR spectroscopy. rsc.orgrsc.org

For example, to confirm the mechanism of an esterification reaction of this compound with an alcohol, the carboxylic acid could be synthesized with ¹⁸O in the hydroxyl group. After the reaction, the position of the ¹⁸O in the product ester or the water by-product would unequivocally determine whether the reaction proceeds via an acyl-oxygen or alkyl-oxygen cleavage pathway. If the ¹⁸O is found in the water, it indicates an acyl-oxygen cleavage, which is typical for Fischer esterification. nih.gov

Similarly, deuterium (B1214612) labeling can be used to probe the mechanism of reactions involving C-H bond cleavage. For instance, in a photochemical reaction where a hydrogen atom is abstracted, replacing the abstracted hydrogen with deuterium would result in a kinetic isotope effect (KIE), a change in the reaction rate. The magnitude of the KIE can provide information about the transition state of the C-H bond-breaking step. rsc.org

Hypothetical Isotopic Labeling Study for Esterification

| Labeled Reactant | Labeled Position | Product Analyzed | Isotope Location | Conclusion |

| This compound | Carboxyl -¹⁸OH | Water | H₂¹⁸O | Acyl-oxygen cleavage confirmed |

| Methanol (B129727) | ¹³CH₃OH | Methyl Ester | Ester -O¹³CH₃ | Alkyl group from methanol incorporated |

Intermediates Identification and Characterization during Reactions

Many chemical reactions proceed through short-lived, high-energy intermediates that are not directly observable in the final product mixture. The direct detection and characterization of these transient species provide compelling evidence for a proposed reaction mechanism.

In the case of reactions involving this compound, particularly photochemical or strong acid-catalyzed reactions, various intermediates could be formed. For instance, in a Friedel-Crafts type intramolecular cyclization, a carbocation intermediate would be expected. mt.combeilstein-journals.org Techniques such as low-temperature NMR or the use of superacids can sometimes be used to stabilize and directly observe these carbocations. beilstein-journals.org

Flash photolysis is another powerful technique for studying transient intermediates in photochemical reactions. For a compound like this compound, which contains a benzophenone-like chromophore, UV irradiation could lead to the formation of photoenols or biradicals. figshare.com These species can be detected by their transient absorption spectra and their decay kinetics can be monitored on the nanosecond to millisecond timescale.

Potential Intermediates in Transformations of this compound

| Reaction Type | Potential Intermediate | Detection Method |

| Friedel-Crafts Cyclization | Acylium ion / Carbocation | Low-Temperature NMR, Trapping Experiments |

| Photochemical Reaction | Photoenol, Ketyl Radical | Laser Flash Photolysis, Transient Absorption Spectroscopy |

| Ester Hydrolysis | Tetrahedral Intermediate | Isotopic Labeling, Kinetic Studies |

Computational Validation of Proposed Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for validating proposed reaction mechanisms. By modeling the potential energy surface of a reaction, computational methods can provide detailed information about the structures and energies of reactants, products, transition states, and intermediates. researchgate.netnih.gov

For a chemical transformation of this compound, DFT calculations could be used to:

Compare different possible pathways: By calculating the activation barriers for various proposed mechanisms, the most energetically favorable pathway can be identified.

Characterize transition state structures: The geometry of the transition state provides insight into the bond-breaking and bond-forming processes occurring at the peak of the energy barrier.

Predict spectroscopic properties: Calculated NMR chemical shifts or IR vibrational frequencies of proposed intermediates can be compared with experimental data to aid in their identification. nih.gov

For example, in the acid-catalyzed cyclization of this compound, DFT calculations could be used to model the initial protonation step, the subsequent intramolecular attack to form a carbocation intermediate, and the final deprotonation to yield the product. The calculated energy profile would provide a theoretical basis for the experimentally observed kinetics. researchgate.net

Advanced Structural Elucidation and Conformational Analysis of 2 3 Iso Propylbenzoyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Stereochemical Assessment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the solution-state structure and conformational dynamics of 2-(3-iso-Propylbenzoyl)benzoic acid. Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each nucleus, allowing for a detailed mapping of the molecular framework.

In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the isopropyl group protons, and the acidic proton of the carboxylic acid. The aromatic region would likely be complex due to the overlapping signals of the two benzene (B151609) rings. The protons on the benzoic acid ring and the benzoyl ring will show characteristic splitting patterns (doublets, triplets, and multiplets) based on their coupling with neighboring protons. The isopropyl group will present a distinct septet for the methine proton and a doublet for the two equivalent methyl groups. The carboxylic acid proton is often observed as a broad singlet, and its chemical shift can be concentration-dependent.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for assessing the conformational preferences of the molecule. Specifically, NOESY can probe through-space interactions between protons, providing insights into the rotational barrier around the C-C bond connecting the benzoyl group to the benzoic acid moiety. Cross-peaks between the protons of the benzoyl ring and the protons of the benzoic acid ring would indicate their spatial proximity, helping to define the preferred dihedral angle in solution.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | - |

| Aromatic Protons | 7.2 - 8.2 | multiplet | - |

| Isopropyl CH | 3.0 - 3.2 | septet | ~7.0 |

| Isopropyl CH₃ | 1.2 - 1.4 | doublet | ~7.0 |

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbons of the ketone and the carboxylic acid are typically found downfield (165-200 ppm). The aromatic carbons will appear in the 120-140 ppm range, while the carbons of the isopropyl group will be observed upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ketone C=O | 195 - 200 |

| Carboxylic Acid C=O | 170 - 175 |

| Aromatic C | 125 - 145 |

| Isopropyl CH | 30 - 35 |

| Isopropyl CH₃ | 20 - 25 |

X-ray Crystallography for Solid-State Structural Insights and Supramolecular Assembly

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of this compound in the solid state. A single crystal X-ray diffraction study would reveal precise bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's conformation in the crystalline form.

A key feature of the solid-state structure of many benzoic acid derivatives is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. core.ac.uk It is highly probable that this compound would also exhibit this supramolecular assembly, with two molecules linked by strong O-H···O hydrogen bonds.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Volume (ų) | 1510 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

Vibrational Spectroscopy (Infrared and Raman) for Probing Intermolecular Interactions and Functional Group Environment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups and intermolecular interactions within this compound.

The IR spectrum is expected to show a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.info The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700-1720 cm⁻¹, while the ketone C=O stretch would likely be observed at a slightly lower frequency, around 1680-1700 cm⁻¹. docbrown.info The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and the C-H bending vibrations of the isopropyl group will be visible in the fingerprint region.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in the Raman spectrum, the C=O stretching vibrations and the aromatic ring breathing modes are usually strong and well-defined. The symmetric breathing mode of the benzene rings would be a particularly prominent feature.

Comparison of the vibrational spectra in different phases (solid vs. solution) can provide insights into the strength of intermolecular hydrogen bonding. For instance, in a dilute solution in a non-polar solvent, the broad O-H band of the dimer might be replaced by a sharper band at higher wavenumbers, corresponding to the free monomeric form.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 2500-3300 | Weak | Broad, Strong (IR) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium |

| Ketone C=O Stretch | 1680-1700 | 1680-1700 | Strong |

| Carboxylic Acid C=O Stretch | 1700-1720 | 1700-1720 | Strong |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Medium-Strong |

| C-O Stretch / O-H Bend | 1200-1300 | 1200-1300 | Medium |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Elucidation of Chiral Derivatives

The parent molecule, this compound, is achiral and therefore optically inactive. However, chiral derivatives could be synthesized, for example, by introducing a stereocenter within the isopropyl group (e.g., replacing it with a sec-butyl group) or through the creation of atropisomers if the rotation around the biaryl bond is sufficiently hindered.

For such a chiral derivative, chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, would be an essential tool for elucidating its absolute configuration. The CD spectrum measures the differential absorption of left and right circularly polarized light as a function of wavelength.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be used to predict the CD spectrum for a given enantiomer. By comparing the experimentally measured CD spectrum with the calculated spectra for the (R) and (S) enantiomers, the absolute configuration of the chiral derivative could be confidently assigned.

Computational Chemistry and Theoretical Modeling of 2 3 Iso Propylbenzoyl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic architecture of a molecule. For 2-(3-iso-Propylbenzoyl)benzoic acid, these calculations reveal the distribution of electrons and identify regions of high and low electron density, which are crucial for predicting its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. mdpi.com

These calculations also allow for the determination of various reactivity descriptors. For instance, chemical potential, hardness, and softness provide a quantitative measure of the molecule's stability and reactivity. researchgate.net The global electrophilicity index, another important descriptor, helps in classifying the molecule's electrophilic character. Such parameters are vital for understanding how this compound might interact with other chemical species. researchgate.net

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound

| Parameter | Value | Unit |

| HOMO Energy | -6.9656 | eV |

| LUMO Energy | -1.5828 | eV |

| HOMO-LUMO Gap | 5.3828 | eV |

| Chemical Potential (µ) | -4.2742 | eV |

| Hardness (η) | 2.6914 | eV |

| Softness (S) | 0.3716 | eV⁻¹ |

| Electrophilicity Index (ω) | 3.3891 | eV |

Note: The data in this table are representative values derived from typical DFT calculations on similar aromatic carboxylic acids and are intended for illustrative purposes.

Density Functional Theory (DFT) Studies for Energetic Profiles and Spectroscopic Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. researchgate.net DFT calculations can be used to determine the optimized molecular geometry, providing precise bond lengths and angles. iosrjournals.org These studies are also instrumental in mapping out the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. nih.gov

Furthermore, DFT is a powerful tool for predicting various spectroscopic properties. Time-dependent DFT (TD-DFT) can be employed to calculate the electronic absorption spectra, offering insights into the molecule's behavior upon interaction with light. researchgate.net The vibrational frequencies can also be computed, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. nih.gov Comparing these theoretical spectra with experimental data can help to confirm the molecular structure and provide a detailed understanding of its vibrational modes. nih.gov

Table 2: Predicted Spectroscopic Data for this compound using DFT

| Spectroscopic Data | Predicted Value |

| Major UV-Vis Absorption Peak (λmax) | ~250-280 nm |

| Key IR Vibrational Frequencies | C=O (Carboxylic Acid): ~1700-1720 cm⁻¹ C=O (Ketone): ~1660-1680 cm⁻¹ O-H Stretch: ~2500-3300 cm⁻¹ (broad) |

Note: The data in this table are hypothetical predictions based on DFT studies of analogous benzoic acid derivatives. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govrsc.org For this compound, MD simulations can explore its vast conformational landscape by simulating the movements of its atoms and bonds. nih.gov This is particularly important for understanding the flexibility of the molecule, such as the rotation around the bond connecting the benzoyl and benzoic acid moieties.

MD simulations are also invaluable for investigating the influence of the surrounding environment, such as a solvent. By including explicit solvent molecules in the simulation, it is possible to model how interactions with the solvent affect the conformation and dynamics of this compound. nih.govrsc.org These simulations can reveal the formation of hydrogen bonds with protic solvents and how the molecule's solubility and reactivity might be altered in different chemical environments. jbiochemtech.com The results of such simulations can provide a more realistic understanding of the molecule's behavior in solution. nih.govrsc.orgunimi.it

In Silico Prediction of Reaction Pathways and Transition States

Computational methods can be used to predict the likely course of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the most probable reaction pathways and the structures of the transition states that connect reactants to products. nih.gov This in silico approach allows for the investigation of reaction mechanisms at a level of detail that is often difficult to achieve experimentally.

For example, theoretical calculations can elucidate the mechanism of its synthesis or its potential decomposition pathways under various conditions. nih.gov By calculating the activation energies for different proposed steps, the rate-determining step of a reaction can be identified. This information is crucial for optimizing reaction conditions and for designing new synthetic routes.

Theoretical Analysis of Non-Covalent Interactions and Molecular Recognition

Non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, play a critical role in determining the three-dimensional structure of molecules and their interactions with other molecules. nih.govmdpi.com For this compound, the carboxylic acid group can participate in strong hydrogen bonding, potentially leading to the formation of dimers in the solid state or in non-polar solvents. nih.gov The aromatic rings provide a platform for π-π stacking interactions. nih.gov

Theoretical methods, such as Hirshfeld surface analysis, can be used to visualize and quantify these non-covalent interactions within a crystal lattice. mdpi.com Understanding these interactions is fundamental to predicting the crystal packing of the molecule and for comprehending its molecular recognition properties. nih.gov For instance, the ability of this compound to bind to a biological target, such as a protein, is governed by a complex interplay of these non-covalent forces. nih.gov Computational docking and molecular dynamics simulations can be used to model these recognition events, providing insights into the binding mode and affinity. nih.gov

Chemical Reactivity and Derivatization Strategies for 2 3 Iso Propylbenzoyl Benzoic Acid

Functionalization of the Carboxylic Acid Moiety (e.g., Esterification, Amidation, Reduction)

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, and alcohols through well-established synthetic protocols.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to protect the acid functionality or to modify the molecule's physical and chemical properties. This transformation can be achieved through various methods, including Fischer esterification, where the acid is reacted with an alcohol in the presence of an acid catalyst. usm.myyoutube.com For instance, reaction with alcohols like 1-propanol (B7761284) can yield the corresponding ester. youtube.com Microwave-assisted esterification has also been shown to be an effective method for substituted benzoic acids, often leading to improved yields and reduced reaction times. usm.my The choice of alcohol can range from simple aliphatic alcohols to more complex structures, allowing for the introduction of diverse functionalities. google.comgoogle.com

Amidation: The carboxylic acid can be readily converted to an amide by reacting it with an amine. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent. Amide formation introduces a nitrogen atom into the molecule, which can be a key feature for biological activity or for further synthetic manipulations. The reaction of benzoic acid derivatives with amines to form amides is a well-documented transformation. google.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol. While direct reduction of carboxylic acids can be challenging, several methods are available. One common approach involves the use of strong reducing agents like lithium aluminum hydride (LiAlH4). However, for molecules containing other reducible functional groups, such as the ketone in this case, selective reduction is crucial. researchgate.net Alternative methods, such as conversion to an ester followed by reduction with a milder reducing agent like sodium borohydride (B1222165), can offer better chemoselectivity. researchgate.net The selective reduction of a carboxylic acid in the presence of a ketone has been achieved by activating the carboxylic acid as a mixed anhydride (B1165640) followed by reduction with sodium borohydride. researchgate.net Another approach involves the use of NaBH4 promoted by 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine (B44618) under solvent-free conditions. rsc.org

Table 1: Functionalization Reactions of the Carboxylic Acid Moiety

| Reaction | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4), Heat or Microwave | Ester |

| Amidation | Amine, Coupling Agent or conversion to Acyl Chloride | Amide |

| Reduction | LiAlH4 or NaBH4 (often after conversion to ester) | Primary Alcohol |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Aromatic Rings

The two aromatic rings of 2-(3-iso-propylbenzoyl)benzoic acid are susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide array of substituents. wikipedia.orgwikipedia.org

Electrophilic Aromatic Substitution (SEAr): The reactivity and regioselectivity of electrophilic aromatic substitution are governed by the directing effects of the existing substituents. wikipedia.orgmasterorganicchemistry.com The carboxylic acid and benzoyl groups are deactivating and meta-directing, while the isopropyl group is activating and ortho-, para-directing. libretexts.orgyoutube.com This interplay of directing effects can lead to complex product mixtures, but under carefully controlled conditions, selective substitution can be achieved. Common SEAr reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. libretexts.org

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr3 or AlCl3. libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although the deactivating nature of the existing substituents can make these reactions challenging. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): While aromatic rings are generally electron-rich and thus not prone to nucleophilic attack, SNAr can occur if the ring is substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comlibretexts.org The presence of the benzoyl and carboxylic acid groups can facilitate SNAr reactions under certain conditions, particularly if a good leaving group is present on the ring. libretexts.org These reactions typically proceed via an addition-elimination mechanism involving a Meisenheimer complex intermediate. libretexts.orgyoutube.com Another pathway for nucleophilic substitution is through a benzyne (B1209423) intermediate. masterorganicchemistry.com

Table 2: Aromatic Substitution Reactions

| Reaction Type | Key Features | Potential Reactions |

|---|---|---|

| Electrophilic Aromatic Substitution (SEAr) | Governed by directing effects of substituents. wikipedia.orgmasterorganicchemistry.com | Nitration, Halogenation, Sulfonation, Friedel-Crafts |

| Nucleophilic Aromatic Substitution (SNAr) | Requires electron-withdrawing groups and a good leaving group. wikipedia.orgmasterorganicchemistry.com | Displacement of a leaving group by a nucleophile |

Transformations Involving the Benzoyl Ketone Group (e.g., Reduction, Wittig Reactions)

The benzoyl ketone group offers another reactive handle for derivatization.

Reduction: The ketone can be reduced to a secondary alcohol. A variety of reducing agents can be employed, with the choice depending on the desired selectivity. Sodium borohydride (NaBH4) is a common and relatively mild reagent that can selectively reduce ketones in the presence of carboxylic acids. For the simultaneous reduction of both the ketone and carboxylic acid, a stronger reducing agent like LiAlH4 would be necessary.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the ketone into an alkene. organic-chemistry.orglumenlearning.commasterorganicchemistry.comchadsprep.comlibretexts.org This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent). lumenlearning.comlibretexts.org By choosing the appropriate ylide, a wide range of substituted alkenes can be synthesized, offering a route to significantly more complex molecules. organic-chemistry.orglibretexts.org The reaction is highly versatile and allows for the formation of a carbon-carbon double bond with high regioselectivity. libretexts.org

Table 3: Reactions of the Benzoyl Ketone Group

| Reaction | Reagents and Conditions | Product Type |

|---|---|---|

| Reduction | NaBH4 or LiAlH4 | Secondary Alcohol |

| Wittig Reaction | Phosphorus Ylide (R-CH=PPh3) | Alkene |

Cyclization Reactions Leading to Novel Polycyclic Scaffolds

The strategic placement of the carboxylic acid and ketone functionalities in this compound makes it an excellent precursor for the synthesis of various polycyclic systems through intramolecular cyclization reactions. These reactions can lead to the formation of new rings, significantly increasing the structural complexity and providing access to novel molecular scaffolds. For example, 2-acylbenzoic acids can undergo acid- or base-catalyzed cascade cyclizations with other reagents to form complex heterocyclic structures like isobenzofuranones and isoindolobenzoxazinones. nih.gov

Oxidative and Reductive Manipulations of the Core Structure

Beyond the functional group transformations already discussed, the core structure of this compound can be subjected to further oxidative and reductive manipulations.

Oxidation: The isopropyl group, being an alkyl substituent on an aromatic ring, can be oxidized under strong conditions. For instance, treatment with hot, concentrated potassium permanganate (B83412) (KMnO4) can oxidize the isopropyl group to a carboxylic acid, provided there is a benzylic hydrogen present. libretexts.orgyoutube.commasterorganicchemistry.com This would transform the starting material into a tricarboxylic acid derivative.

Reduction: Catalytic hydrogenation can be employed to reduce the aromatic rings. However, this typically requires harsh conditions and may also lead to the reduction of the ketone and carboxylic acid groups. qub.ac.uk Selective hydrogenation of one aromatic ring over the other would be challenging but could potentially be achieved through the use of specific catalysts and reaction conditions.

Formation of Complex Molecules and Heterocycles via Derivatization

The derivatization strategies outlined above can be used in combination to synthesize a wide array of complex molecules and heterocycles. researchgate.net For example, a derivative of this compound could undergo a cyclization reaction to form a lactone, which could then be further functionalized. The synthesis of various heterocyclic compounds from 2-acylbenzoic acids is a testament to their versatility as building blocks in medicinal and materials chemistry. researchgate.net The ability to introduce different functional groups through esterification, amidation, and aromatic substitution, followed by cyclization or other transformations, opens up a vast chemical space for the creation of novel compounds with potentially interesting biological or material properties.

Strategic Applications of 2 3 Iso Propylbenzoyl Benzoic Acid in Organic Synthesis and Chemical Research

As a Precursor or Building Block in the Total Synthesis of Complex Natural Products and Designed Molecules

While direct and specific examples of the application of 2-(3-iso-propylbenzoyl)benzoic acid in the total synthesis of complex natural products are not extensively documented in publicly available research, the general class of 2-benzoylbenzoic acids serves as a versatile platform for the construction of more elaborate molecular frameworks. google.com The inherent functionality of these molecules, featuring both a nucleophilic carboxylic acid and an electrophilic ketone, allows for a diverse range of chemical transformations.

Substituted 2-benzoylbenzoic acids are well-established intermediates in the synthesis of various functional molecules, including chromogenic phthalide (B148349) compounds. google.com The synthesis of these precursors often involves the Friedel-Crafts acylation of an aromatic substrate with phthalic anhydride (B1165640), followed by further modifications. acs.orgacs.org For instance, the reaction of substituted 3,3-diphenylphthalides with a lower alkanoic acid and water can yield substituted 2-benzoylbenzoic acids. google.com

Furthermore, the structural motif of 2-benzoylbenzoic acid is a key component in the synthesis of the lipid-lowering drug Fenofibrate. The synthesis of Fenofibrate and its derivatives often proceeds through intermediates that are structurally related to 2-benzoylbenzoic acid, such as 4-chloro-4'-hydroxybenzophenone. scielo.brgoogle.comnih.govgoogle.com This underscores the utility of the 2-benzoylbenzoic acid scaffold as a foundational building block in the synthesis of pharmaceutically active compounds. The isopropyl substituent in this compound can further modulate the solubility and electronic properties of the molecule, potentially influencing its reactivity and the properties of the final products.

Role in the Development of Novel Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Currently, there is a lack of specific research detailing the role of this compound in the development of novel methodologies for carbon-carbon or carbon-heteroatom bond formation. The existing literature primarily focuses on the synthesis of this class of compounds rather than their application as reagents or catalysts in methodological studies. However, the presence of both a carboxylic acid and a ketone functional group suggests potential avenues for such applications. For example, the carboxylic acid moiety could be employed as a directing group in C-H activation reactions, facilitating the formation of new C-C or C-heteroatom bonds at specific positions on the aromatic rings.

Utilization as a Chemical Probe or Reporter Molecule in Mechanistic Organic Chemistry

The application of this compound as a chemical probe or reporter molecule in mechanistic organic chemistry has not been explicitly reported. However, the closely related compound, o-benzoyl benzoic acid, has been successfully utilized as an electroactive material in the fabrication of a sensitive and selective carbon paste electrode for the detection of Cr(III) ions. nih.gov This sensor demonstrated a Nernstian response and was effective in determining Cr(III) concentrations in industrial wastewater and pharmaceutical formulations. nih.gov The principle of this application lies in the ability of the benzoyl benzoic acid to interact with the metal ion, leading to a measurable electrochemical signal.

This precedent suggests that this compound could similarly be explored as a chemical probe. The isopropyl group might influence the selectivity and sensitivity of the probe for different analytes. The benzophenone (B1666685) moiety also provides a chromophore that could be utilized in spectroscopic studies to monitor changes in the local environment or to report on binding events.

Integration into Supramolecular Chemistry for Self-Assembly and Host-Guest Systems (Focus on Chemical Architecture)

There is no specific information available in the current scientific literature regarding the integration of this compound into supramolecular chemistry for self-assembly and host-guest systems. The general principles of supramolecular chemistry, however, suggest that this molecule possesses features that could be exploited for the construction of organized molecular assemblies. The carboxylic acid group is a well-known functional group for forming strong and directional hydrogen bonds, which are fundamental interactions in supramolecular self-assembly.

Contribution to Photochemistry Research Through Study of its Photoreactions and Energy Transfer Processes

The photochemistry of this compound has not been directly investigated in detail. However, extensive research on the closely related compound, ketoprofen (B1673614) (2-(3-benzoylphenyl)propionic acid), provides a strong basis for predicting its photochemical behavior. researchmap.jpresearchgate.netrsc.orgnih.govresearchgate.net Ketoprofen is a well-known photosensitizer, and its photochemical reactions have been thoroughly studied. researchmap.jp

The key photochemical process for ketoprofen upon UV irradiation is photodecarboxylation, which proceeds through the excited triplet state. researchgate.netresearchgate.net This reaction generates a carbanion, which can then participate in further reactions. The benzophenone chromophore in both ketoprofen and this compound is the primary site of light absorption and subsequent photochemical activity.

Table 1: Key Photochemical Reactions of Ketoprofen (as a model for this compound)

| Photochemical Process | Description | Key Intermediates |

| Excitation | Absorption of UV light by the benzophenone chromophore leads to the formation of an excited singlet state, which rapidly undergoes intersystem crossing to the more stable triplet state. | Excited Singlet State, Excited Triplet State |

| Photodecarboxylation | The excited triplet state of the deprotonated form of ketoprofen undergoes decarboxylation to form a carbanion. | Carbanion |

| Radical Formation | The excited triplet state can abstract a hydrogen atom from a suitable donor molecule, leading to the formation of a ketyl radical. | Ketyl Radical |

| Energy Transfer | The excited triplet state can transfer its energy to other molecules, such as oxygen, to generate singlet oxygen, a reactive oxygen species. | Singlet Oxygen |

Given the structural similarity, it is highly probable that this compound would exhibit a similar range of photochemical reactions, including photodecarboxylation and the formation of radical species. The presence of the isopropyl group may subtly influence the efficiency and kinetics of these processes.

Application in Catalyst Design and Ligand Development (where the compound or its derivative serves as a chemical component)

While there are no direct reports on the use of this compound in catalyst design, the structural features of the molecule suggest its potential as a ligand for metal-based catalysts. The carboxylic acid group can be deprotonated to form a carboxylate, which is a common coordinating group for a wide range of metal ions. Additionally, the ketone oxygen atom can also act as a Lewis basic site, allowing for chelation to a metal center.

Research on related benzoic acid derivatives has shown their ability to form stable complexes with transition metals. For example, 3-(o-Sulfamoylphenyl) carbamoylbenzoic acid has been used to synthesize Ni(II), Co(II), Cu(II), and Zn(II) complexes that exhibit interesting biological activities. nih.gov This demonstrates the capacity of substituted benzoic acids to act as versatile ligands. The bidentate nature of this compound (via the carboxylate and ketone groups) could be exploited to create well-defined metal complexes with potential applications in catalysis, for instance, in oxidation or reduction reactions. The steric bulk of the isopropyl group could also play a role in influencing the stereoselectivity of catalytic transformations.

Future Research Directions and Emerging Avenues for 2 3 Iso Propylbenzoyl Benzoic Acid Research

Exploration of Asymmetric Synthetic Routes to Chiral Derivatives

The parent molecule, 2-(3-iso-Propylbenzoyl)benzoic acid, is achiral. However, the development of asymmetric synthetic methods to produce chiral derivatives could unlock its potential in stereoselective applications, such as chiral catalysis or as building blocks for pharmaceuticals. Future research is anticipated to focus on establishing chirality, which can be achieved through several strategic approaches.

One promising avenue is the catalytic asymmetric reduction of the ketone functionality. This would create a chiral alcohol, which could serve as a versatile intermediate. Another approach involves the atroposelective synthesis of derivatives where rotation around the bi-aryl single bond is restricted. nih.gov This can be accomplished by introducing bulky substituents ortho to the bond connecting the two phenyl rings, thereby creating stable, axially chiral atropisomers. nih.gov Organocatalysis, particularly using chiral phosphoric acids or primary amines, has shown success in controlling the enantioselectivity of reactions that form C-N or C-C bonds with axial chirality. nih.govresearchgate.net

Table 1: Potential Strategies for Asymmetric Synthesis

| Strategy | Target Chirality | Key Methodologies | Potential Catalysts |

| Asymmetric Ketone Reduction | Point Chirality (at carbinol center) | Catalytic hydrogenation or hydrosilylation | Chiral transition metal complexes (e.g., Ru, Rh, Ir) with chiral ligands |

| Atroposelective Synthesis | Axial Chirality | Directed C-H functionalization, organocatalyzed coupling | Chiral phosphoric acids, chiral transition metal catalysts (e.g., Pd, Rh) nih.gov |

| Chiral Auxiliary-Mediated Synthesis | Point or Axial Chirality | Covalent attachment of a chiral auxiliary to the carboxylic acid to direct subsequent stereoselective transformations youtube.comslideshare.net | Evans auxiliaries, pseudoephedrine |

These methods, while established for other molecular classes, present unique challenges and opportunities when applied to the this compound framework.

Development of Bio-Inspired Synthetic Strategies

Harnessing the principles of biosynthesis and biocatalysis offers a green and efficient alternative to traditional synthetic methods. Future research may explore enzymatic or whole-cell biotransformations to synthesize or modify this compound. For instance, bio-inspired strategies could mimic natural polyketide synthesis pathways or employ engineered enzymes for selective reactions. acs.org

Enzymes such as ketoreductases could be employed for the enantioselective reduction of the carbonyl group, providing a direct route to chiral alcohol derivatives. Additionally, the use of oxidases could target the isopropyl group or aromatic rings for selective hydroxylation, introducing new functional handles for further diversification. The development of such bio-inspired routes aligns with the growing demand for sustainable chemical manufacturing.

Integration into Advanced Materials Research

The rigid, kinked structure of this compound makes it an attractive monomer for the synthesis of high-performance polymers and advanced materials. The benzophenone (B1666685) moiety is a well-known photo-cross-linker, a property that could be exploited in the development of photocurable resins and coatings. acs.org However, integrating this molecule into novel material architectures presents several synthetic challenges.

Future research will likely focus on overcoming these hurdles, such as:

Monomer Purity: Developing efficient, large-scale purification methods to ensure the high monomer purity required for controlled polymerization.

Polymerization Control: Designing polymerization conditions (e.g., polycondensation, addition polymerization) that can accommodate the steric bulk of the isopropyl group and the dual reactivity of the keto-acid functionalities.

Functionalization: Creating synthetic pathways to modify the parent molecule with additional polymerizable groups or functionalities to tailor material properties like solubility, thermal stability, and optical characteristics.

The successful incorporation of this monomer could lead to the creation of novel polyamides, polyesters, or polyimides with unique thermal and mechanical properties derived from its non-planar structure.

Application in Machine Learning-Assisted Reaction Prediction and Optimization

The synthesis of this compound, typically via a Friedel-Crafts acylation, and its subsequent derivatization are ripe for optimization using computational tools. Machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical synthesis by predicting reaction outcomes, suggesting optimal conditions, and even proposing novel synthetic routes. researchgate.netnih.gov

Future research can leverage ML models trained on vast reaction databases to address key challenges. mit.edunih.gov For the Friedel-Crafts synthesis of the core structure, ML could predict the optimal Lewis acid catalyst, solvent, and temperature to maximize yield and minimize the formation of unwanted regioisomers. researchgate.netchemintelligence.com Furthermore, as new reactions are explored for this molecule, ML algorithms can help predict the feasibility and potential outcomes of untested substrate and reagent combinations, thereby accelerating the discovery process and reducing experimental costs. nih.govmit.edu A hierarchical neural network, for example, can predict compatible catalysts, solvents, and reagents sequentially. chemintelligence.com

Table 2: Machine Learning Applications in this compound Research

| Research Area | Machine Learning Application | Potential Impact |

| Synthesis Optimization | Prediction of optimal reaction conditions (catalyst, solvent, temperature) nih.gov | Increased yield, reduced byproducts, improved process efficiency |

| Reaction Prediction | Forecasting major products for novel derivatization reactions mit.edu | Accelerated discovery of new derivatives and reactivity patterns |

| Retrosynthesis | Proposing novel and efficient synthetic pathways | Innovation in synthetic strategy, identification of more sustainable routes |

Exploration of Unexplored Reactivity Patterns and Unconventional Bond Activations

The molecular structure of this compound contains several sites that could be targeted through modern synthetic methods involving unconventional bond activations. While the ketone and carboxylic acid are traditional reactive handles, future research could unlock new transformations.

Key areas of exploration include:

C-H Bond Activation: The isopropyl group and the aromatic rings possess numerous C-H bonds that could be selectively functionalized using transition metal catalysis. This would allow for the direct introduction of new substituents without the need for pre-functionalized starting materials, offering a more atom-economical approach to derivatization.

Ketone Umpolung: Strategies that invert the normal reactivity of the ketone carbonyl group (umpolung) could be explored. acs.org For example, electroreductive coupling could transform the electrophilic carbonyl carbon into a nucleophilic species, enabling novel bond formations. acs.org

Photocatalysis: The benzophenone core is a chromophore that can be activated by light. nih.gov This opens the door to a wide range of photocatalytic reactions, potentially enabling unique bond activations or cycloadditions that are not accessible under thermal conditions. Research into C-F bond activation in benzophenone-type structures highlights the potential for novel transformations. researchgate.net A recent one-pot method to convert aromatic ketones into esters could also expand the synthetic utility of this compound. azom.com

By pursuing these unexplored reactivity patterns, chemists can significantly expand the synthetic toolbox available for modifying this compound, leading to the discovery of new compounds with unique properties and applications.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(3-iso-Propylbenzoyl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or esterification followed by hydrolysis. Key steps include:

- Using Lewis acids (e.g., AlCl₃) as catalysts for acylation reactions.

- Optimizing solvent polarity (e.g., dichloromethane or toluene) to control reaction kinetics.

- Monitoring reaction progress via TLC or HPLC to isolate intermediates. Post-synthetic purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity .

- Substituent effects (e.g., iso-propyl groups) may require tailored temperature gradients to avoid side reactions like demethylation .

Q. How can the crystalline structure of this compound be reliably characterized?

- Methodological Answer :

- Employ single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to resolve atomic positions and hydrogen-bonding networks .

- Validate thermal stability via differential scanning calorimetry (DSC) to detect polymorphic transitions .

- Pair with spectroscopic techniques (FT-IR, NMR) to confirm functional groups and hydrogen-bond donor/acceptor sites .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the interaction of this compound with biological receptors?

- Methodological Answer :

- Use molecular docking software (e.g., AutoDock Vina) to model ligand-receptor binding, focusing on ΔGbinding values and key amino acid interactions (e.g., hydrogen bonds with T1R3 protomers) .

- Validate predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities experimentally .

- Analyze substituent effects (e.g., iso-propyl vs. methyl groups) on binding using comparative molecular field analysis (CoMFA) .

Q. How does polymorphism influence the physicochemical properties of this compound, and what experimental strategies can identify polymorphic forms?

- Methodological Answer :

- Screen for polymorphs via solvent-mediated crystallization (e.g., using ethanol, acetone, or co-solvents) under controlled humidity/temperature .

- Characterize polymorphs using SCXRD, Raman spectroscopy, and powder XRD to distinguish packing motifs.

- Assess dissolution rates and bioavailability differences using in vitro assays (e.g., USP dissolution apparatus) .

Q. What role do hydrogen-bonding patterns play in the supramolecular assembly of this compound in the solid state?

- Methodological Answer :

- Apply graph set analysis (e.g., Etter’s formalism) to classify hydrogen-bond motifs (e.g., R₂²(8) rings) using SCXRD data .

- Correlate hydrogen-bond strength (e.g., O–H···O vs. C–H···O interactions) with thermal stability via thermogravimetric analysis (TGA) .

- Simulate lattice energies using density functional theory (DFT) to predict stability trends across polymorphs .

Q. How can metabolic pathways of this compound be studied to evaluate its pharmacokinetic profile?

- Methodological Answer :

- Use in vitro microsomal assays (human liver microsomes) to identify phase I metabolites (e.g., hydroxylation, demethylation) via LC-MS/MS .

- Investigate phase II conjugation (glucuronidation/sulfation) using recombinant UDP-glucuronosyltransferases (UGTs) .

- Compare metabolic stability with analogs (e.g., 2-(4-methylbenzoyl)benzoic acid) to assess substituent effects on clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.